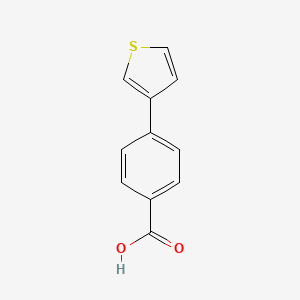

4-(3-Thienyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISAUHGRILVMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353123 | |

| Record name | 4-(3-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-64-4 | |

| Record name | 4-(3-Thienyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29886-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Thienyl)benzoic Acid (CAS: 29886-64-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Thienyl)benzoic acid is a bi-aryl carboxylic acid that has garnered interest in medicinal chemistry and drug discovery. Its structural motif, featuring a thiophene ring linked to a benzoic acid moiety, positions it as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a particular focus on its role as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document includes detailed experimental protocols, quantitative data, and visual diagrams to support further research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference(s) |

| CAS Number | 29886-64-4 | |

| Molecular Formula | C₁₁H₈O₂S | [1] |

| Molecular Weight | 204.24 g/mol | |

| IUPAC Name | 4-(thiophen-3-yl)benzoic acid | [2] |

| Synonyms | Benzoic acid, 4-(3-thienyl)-; p-(3-Thienyl)benzoic acid | |

| Appearance | Solid | |

| Melting Point | 279-281 °C | |

| Predicted XlogP | 2.8 | [2] |

Synthesis of this compound

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and broad functional group tolerance.

General Reaction Scheme

The synthesis involves the coupling of 4-halobenzoic acid (or its ester derivative) with 3-thienylboronic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Thienyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Thienyl)benzoic acid is an organic compound featuring a benzoic acid moiety substituted with a thienyl group at the fourth position. This bifunctional molecule, containing both a carboxylic acid group and a thiophene ring, serves as a valuable building block in medicinal chemistry and materials science. Its structural characteristics, particularly its aromaticity and the presence of a hydrogen bond donor and acceptor, make it a subject of interest for the development of novel therapeutic agents and functional materials. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems and for designing synthetic routes and formulations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for assessing a key drug-like property.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical reactions.

| Property | Data | Source(s) |

| Chemical Structure |

| PubChem[1] |

| Molecular Formula | C₁₁H₈O₂S | [1][2] |

| Molecular Weight | 204.24 g/mol | [2] |

| CAS Number | 29886-64-4 | [2] |

| Predicted XlogP | 2.8 | [1] |

| Hydrogen Bond Donors | 1 | Inferred |

| Hydrogen Bond Acceptors | 2 | Inferred |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development and chemical synthesis. The following sections detail standard experimental methodologies for key parameters.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a carboxylic acid like this compound, it indicates the pH at which the compound is 50% ionized and 50% non-ionized. Potentiometric titration is a common and reliable method.

Protocol: Potentiometric Titration

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if insolubility in water is an issue. Dilute with deionized water to a known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the expected equivalence point.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[3] This point corresponds to the inflection point of the resulting sigmoid curve.[3]

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes.[4] It is expressed as the logarithm (logP). The shake-flask method is the traditional and most common technique for its determination.[4]

Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Analyte Addition: Dissolve a precisely weighed amount of this compound in the aqueous phase, ensuring the concentration is below its solubility limit.

-

Partitioning: Combine a known volume of the aqueous solution containing the analyte with a known volume of the n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully separate the aqueous and organic phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Solubility is a crucial property that affects a drug's bioavailability. The equilibrium solubility of a compound can be determined using the shake-flask method.

Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sample Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any solid particles.

-

Concentration Analysis: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

-

Result Expression: The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., in mg/mL or µM).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the lipophilicity (logP) of a compound like this compound, a critical parameter in drug discovery.

Caption: Workflow for logP Determination.

Biological and Medicinal Context

While specific signaling pathways for this compound are not detailed in the provided search results, benzoic acid and its derivatives are known for a range of biological activities, including antimicrobial and anti-inflammatory properties.[5][6] The structure-activity relationship (SAR) of benzoic acid derivatives indicates that modifications to the aromatic ring can significantly alter their biological potency and specificity.[5] Compounds containing the thienylbenzoic acid scaffold are explored in medicinal chemistry for various therapeutic targets. For instance, derivatives have been investigated as antibacterial agents.[7] The physicochemical properties detailed in this guide are essential for the rational design and optimization of such compounds in drug discovery programs.

References

- 1. PubChemLite - this compound (C11H8O2S) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [guidechem.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-(3-Thienyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Thienyl)benzoic acid is a bi-aryl carboxylic acid that holds significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a thiophene ring, provides a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The presence of the sulfur-containing thiophene ring can modulate the electronic properties and biological activity of the parent benzoic acid structure, making it a target for further investigation. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodology of this compound, along with a discussion of the potential biological activities of related benzoic acid derivatives.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₁H₈O₂S and a molecular weight of 204.24 g/mol .[1][2] The molecule consists of a benzene ring substituted with a carboxylic acid group at position 4 and a thienyl group at position 3 of the thiophene ring.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 29886-64-4[1] |

| PubChem CID | 736862[1] |

| Molecular Formula | C₁₁H₈O₂S[1][2] |

| Molecular Weight | 204.24 g/mol [2] |

| InChI | InChI=1S/C11H8O2S/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13)[1] |

| InChIKey | FISAUHGRILVMDP-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC=C2)C(=O)O[1] |

Predicted Physicochemical Properties

| Property | Value |

| XLogP3 | 2.8[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 204.024501 g/mol [1] |

| Monoisotopic Mass | 204.024501 g/mol [1] |

| Topological Polar Surface Area | 51.5 Ų |

| Heavy Atom Count | 14 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential for the structural elucidation of this compound. While a specific, dedicated publication with NMR spectra for this compound was not identified, data for related compounds and general chemical shift knowledge allow for a predicted spectrum. The aromatic protons of the benzene and thiophene rings would appear in the downfield region (typically δ 7.0-8.5 ppm), with the carboxylic acid proton appearing as a broad singlet at a much higher chemical shift (δ 10-13 ppm). The carbon signals for the aromatic rings would be observed in the δ 120-140 ppm range, with the carbonyl carbon of the carboxylic acid appearing further downfield (δ > 165 ppm).

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Predicted mass spectrometry data from PubChem suggests the following for this compound.[1] The molecular ion peak [M]⁺ would be observed at an m/z of approximately 204.0245.

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.03178[1] |

| [M+Na]⁺ | 227.01372[1] |

| [M-H]⁻ | 203.01722[1] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis and characterization of this compound was not found in the searched literature. However, a common and effective method for the synthesis of bi-aryl compounds is the Suzuki-Miyaura cross-coupling reaction. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling

This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide. For the synthesis of this compound, one could react 4-bromobenzoic acid with 3-thienylboronic acid.

Materials:

-

4-Bromobenzoic acid

-

3-Thienylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid (1 equivalent), 3-thienylboronic acid (1.1-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization:

The synthesized compound should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the functional groups.

-

Mass Spectrometry: To determine the molecular weight and confirm the identity.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activities and Signaling Pathways

While no specific studies on the biological activity or signaling pathways of this compound were identified in the performed searches, the broader class of benzoic acid derivatives has been extensively studied for various pharmacological activities. These studies can provide insights into the potential therapeutic applications of this compound.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their anticancer properties.[2][3] Some derivatives have been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often dysregulated in cancer.[4] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells. Other benzoic acid derivatives have demonstrated anti-invasive and anti-metastatic effects in non-small cell lung cancer cell lines.[2]

Enzyme Inhibition

Benzoic acid derivatives have been shown to inhibit various enzymes. For instance, some derivatives are potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders.[5] Others have shown inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion, indicating a potential role in managing type 2 diabetes.[6][7]

Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are well-documented.[8][9] They can exhibit activity against a range of bacteria, including drug-resistant strains. The mechanism of action often involves disruption of the microbial cell membrane and interference with cellular processes.[10]

Given the diverse biological activities of benzoic acid derivatives, it is plausible that this compound could also exhibit interesting pharmacological properties. Further research is warranted to investigate its potential as an anticancer, enzyme inhibitory, or antimicrobial agent.

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a compound like this compound.

Caption: A generalized experimental workflow for the synthesis, purification, biological screening, and mechanism of action studies for a novel compound.

Conclusion

This compound is a molecule with significant potential for applications in drug discovery and materials science. While detailed experimental data on its synthesis, full spectroscopic characterization, and biological activity are not extensively available in the public domain, this guide provides a comprehensive overview based on existing knowledge of related compounds and general chemical principles. The provided synthetic strategy and proposed biological screening workflow offer a solid foundation for researchers and scientists to further explore the properties and potential applications of this intriguing molecule. Further investigation into its pharmacological profile is highly encouraged to unlock its full therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. Anticancer effect of 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) against A549 non-small cell lung cancer cell line is related to its anti-invasive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. 4-(2-Thienylmethyleneamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijarsct.co.in [ijarsct.co.in]

Spectroscopic Analysis of 4-(3-Thienyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(3-Thienyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using several spectroscopic techniques. The quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent | Spectrometer Frequency |

| 13.11 | s | - | 1H | COOH | DMSO-d₆ | 400 MHz |

| 8.63 | s | - | 1H | Thienyl H-2 | DMSO-d₆ | 400 MHz |

| 8.12 | d | 8.0 | 1H | Thienyl H-5 | DMSO-d₆ | 400 MHz |

| 8.05 – 7.97 | m | - | 3H | Benzoic H-2, H-6 & Thienyl H-4 | DMSO-d₆ | 400 MHz |

| 7.70 – 7.55 | m | - | 2H | Benzoic H-3, H-5 | DMSO-d₆ | 400 MHz |

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency |

| 172.67 | COOH | DMSO-d₆ | 101 MHz |

| 140.15 | Quaternary C | DMSO-d₆ | 101 MHz |

| 137.36 | Quaternary C | DMSO-d₆ | 101 MHz |

| 135.82 | Quaternary C | DMSO-d₆ | 101 MHz |

| 134.50 | CH | DMSO-d₆ | 101 MHz |

| 133.54 | CH | DMSO-d₆ | 101 MHz |

| 133.39 | CH | DMSO-d₆ | 101 MHz |

| 133.28 | CH | DMSO-d₆ | 101 MHz |

| 132.87 | CH | DMSO-d₆ | 101 MHz |

| 132.02 | CH | DMSO-d₆ | 101 MHz |

| 130.38 | CH | DMSO-d₆ | 101 MHz |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic IR absorption bands for this compound are listed below, based on typical values for aromatic carboxylic acids and thiophene derivatives.[1][2]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer)[2][3][4] |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid, conjugated)[3] |

| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic rings)[2] |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid)[3] |

| ~1250 | Medium | C-S stretch (Thiophene) |

| 960 - 900 | Broad, Medium | O-H bend (out-of-plane)[3] |

| 850 - 750 | Strong | C-H bend (out-of-plane, aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The expected absorption maxima (λmax) are based on the spectra of benzoic acid and related aromatic compounds.[5][6]

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| λmax (nm) | Transition | Solvent |

| ~230 - 250 | π → π | Ethanol or Methanol |

| ~270 - 290 | π → π | Ethanol or Methanol |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[7] Ensure the solid is fully dissolved.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm), although residual solvent peaks can also be used for referencing.[7]

-

Instrumentation : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation : Place approximately 50 mg of solid this compound into a small vial.[8]

-

Dissolution : Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[8]

-

Film Deposition : Using a pipette, apply one or two drops of the solution onto the surface of a single salt plate (NaCl or KBr).[8]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[8]

-

Data Acquisition :

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Dilution : Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 arbitrary units to ensure adherence to the Beer-Lambert law. This is typically in the micromolar (µM) range.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a quartz cuvette with the pure solvent to be used as a reference.[9]

-

Fill a second quartz cuvette with the diluted sample solution.[9]

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

The instrument will automatically subtract the solvent absorbance, providing the spectrum of the compound. Identify the wavelengths of maximum absorbance (λmax).

-

Workflow Visualization

The logical flow of spectroscopic analysis, from sample reception to final data interpretation, is a critical process in research and development. The following diagram illustrates a generalized workflow.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ossila.com [ossila.com]

An In-depth Technical Guide to the Synthesis of 4-(3-Thienyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-(3-thienyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document focuses on the most prevalent and efficient method, the Suzuki-Miyaura coupling, offering a detailed experimental protocol and a summary of reaction parameters. Alternative synthetic strategies, including Stille and Kumada-type couplings, are also discussed, providing a broader context for synthetic approaches to this class of biaryl compounds. The guide is intended to equip researchers with the necessary information to effectively synthesize and utilize this compound in their research and development endeavors.

Introduction

This compound is a biaryl carboxylic acid that incorporates both a phenyl and a thienyl moiety. The thiophene ring is a well-recognized bioisostere of the benzene ring and is a common structural motif in a variety of biologically active molecules and approved drugs.[1] Its incorporation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, solubility, and target binding.[2] Consequently, efficient and scalable synthetic routes to this compound and its derivatives are of significant interest to the drug discovery and materials science communities.

This guide will primarily focus on palladium-catalyzed cross-coupling reactions, which have become the cornerstone of biaryl synthesis due to their efficiency, functional group tolerance, and mild reaction conditions.

Primary Synthesis Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, 3-thienylboronic acid) and an organic halide (such as 4-bromobenzoic acid).[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-halobenzoic acid derivative) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (3-thienylboronic acid) is transferred to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling to synthesize this compound and analogous compounds. Yields can vary depending on the specific substrates, catalyst system, and reaction conditions.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzoic acid | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | High (est.) | [2] |

| 4-Chlorobenzonitrile | 3-Thienylboronic acid | PdCl₂(dppf) (2-5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 120-150 (µW) | 0.17-0.5 | 94 | [1] |

| 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | H₂O | RT | 1.5 | 89-99 | [3] |

| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂ (0.5) | - | Na₂CO₃ | H₂O/MeOH | RT | 2 | >99 | [4] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling, adapted from general procedures for similar transformations.[1][2][3]

Materials:

-

4-Bromobenzoic acid (1.0 equiv)

-

3-Thienylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzoic acid (1.0 equiv), 3-thienylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to protonate the carboxylic acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Alternative Synthesis Pathways

While Suzuki-Miyaura coupling is the predominant method, other palladium-catalyzed cross-coupling reactions can, in principle, be employed for the synthesis of this compound. However, specific literature examples for the synthesis of this particular molecule using these methods are less common.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide.[5] For the synthesis of this compound, this would entail the coupling of a 4-halobenzoic acid derivative with a 3-thienylstannane, such as 3-(tributylstannyl)thiophene.

General Reaction:

Ar-X + R-Sn(Alkyl)₃ --(Pd catalyst)--> Ar-R + X-Sn(Alkyl)₃

Advantages:

-

Organostannanes are often stable to air and moisture.

-

The reaction conditions are generally mild and tolerate a wide range of functional groups.

Disadvantages:

-

The high toxicity of organotin compounds and their byproducts is a significant drawback.

A general protocol would involve heating the aryl halide and the organostannane in a solvent like toluene or DMF in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand).[6]

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by a nickel or palladium complex.[7] The synthesis of this compound via this method would likely involve the reaction of a 3-thienyl Grignard reagent (3-thienylmagnesium halide) with a 4-halobenzoic acid derivative.

General Reaction:

Ar-X + R-MgX --(Ni or Pd catalyst)--> Ar-R + MgX₂

Advantages:

-

Grignard reagents are readily prepared from the corresponding organic halides.

-

Nickel catalysts are often less expensive than palladium catalysts.

Disadvantages:

-

The high reactivity of Grignard reagents makes them incompatible with acidic functional groups like carboxylic acids. Therefore, the benzoic acid moiety would need to be protected as an ester, adding extra steps to the synthesis.

-

Grignard reagents are highly sensitive to moisture and air, requiring stringent anhydrous reaction conditions.

A general procedure would involve the slow addition of the Grignard reagent to a solution of the aryl halide and the catalyst in an ethereal solvent such as THF or diethyl ether.[8]

Conclusion

The synthesis of this compound is most effectively and commonly achieved through the Suzuki-Miyaura coupling reaction. This method offers high yields, excellent functional group tolerance, and avoids the use of highly toxic reagents. While other cross-coupling reactions like the Stille and Kumada couplings are theoretically applicable, their practical application for this specific target molecule is less documented, likely due to the toxicity of tin reagents in the former and the functional group incompatibility of Grignard reagents in the latter. For researchers and professionals in drug development and materials science, the Suzuki-Miyaura pathway represents the most robust and reliable strategy for obtaining this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Kumada Coupling [organic-chemistry.org]

- 8. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]

Crystal Structure of 4-(3-Thienyl)benzoic Acid Derivatives: A Technical Guide

This guide provides an in-depth overview of the crystal structure of 4-(3-thienyl)benzoic acid derivatives, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental structural features, experimental methodologies for their determination, and relevant data presented in a comparative format.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure, arising from the conjugation between the thiophene and benzoic acid moieties, makes them attractive scaffolds for the design of novel therapeutic agents and functional materials. The biological activities of benzoic acid derivatives are diverse, ranging from anti-inflammatory to anticancer and antibacterial properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of these compounds is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new molecules with enhanced efficacy and specificity.

This document details the crystallographic parameters of a representative derivative, 4-(2-Thienylmethyleneamino)benzoic acid, and outlines the typical experimental procedures for synthesis, crystallization, and structural analysis.

General Synthesis and Crystallization Workflow

The synthesis of this compound derivatives can be achieved through various organic coupling reactions, with the Suzuki coupling being a prominent method. The general workflow from synthesis to crystal structure determination is depicted below.

Experimental Protocols

Synthesis of a Representative Derivative: 4-(2-Thienylmethyleneamino)benzoic acid[4]

A mixture of 4-aminobenzoic acid (10 mmol) and thiophene-2-carbaldehyde (10 mmol) is prepared in 20 ml of ethanol within a 50 ml flask. The resulting mixture is stirred for 3 hours at 303 K. Following the reaction, the product is recrystallized from ethanol to yield the title compound as a crystalline solid.

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents should be screened to find the optimal conditions for crystal growth. For example, dissolving the purified compound in a solvent like ethanol or acetonitrile and allowing the solvent to evaporate slowly in a clean, vibration-free environment can yield suitable crystals.[4]

X-ray Data Collection and Structure Refinement

The following protocol is a typical procedure for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature, often 298 K, using Mo Kα radiation. The collected data are then processed, which includes corrections for absorption effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystal Structure Data

The following tables summarize the crystallographic data for 4-(2-Thienylmethyleneamino)benzoic acid, a structurally related derivative. This data provides a reference for the expected crystallographic parameters of this compound derivatives.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value[5] |

| Empirical Formula | C₁₂H₉NO₂S |

| Formula Weight | 231.26 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.8801 (3) Å |

| b | 10.0849 (11) Å |

| c | 27.380 (3) Å |

| α | 90° |

| β | 93.185 (1)° |

| γ | 90° |

| Volume | 1069.74 (18) ų |

| Z | 4 |

| Calculated Density | 1.435 Mg/m³ |

| Absorption Coefficient | 0.28 mm⁻¹ |

| F(000) | 480 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX CCD |

| Reflections Collected | 5213 |

| Independent Reflections | 1887 [R(int) = 0.044] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1887 / 0 / 145 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.140 |

| R indices (all data) | R1 = 0.071, wR2 = 0.151 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å)[5] | Angle | Degree (°)[5] |

| C(1)=N(1) | 1.277 (4) | C(7)-C(1)-N(1) | 122.1 (3) |

| C(8)-N(1) | 1.417 (4) | C(1)-N(1)-C(8) | 120.2 (3) |

| C(11)-C(14) | 1.470 (4) | O(1)-C(14)-O(2) | 122.9 (3) |

| C(14)-O(1) | 1.311 (4) | O(1)-C(14)-C(11) | 114.2 (3) |

| C(14)-O(2) | 1.220 (4) | O(2)-C(14)-C(11) | 122.9 (3) |

Structural Analysis and Discussion

In the crystal structure of 4-(2-Thienylmethyleneamino)benzoic acid, the molecule is not planar, with a significant dihedral angle of 41.91 (8)° between the benzene and thiophene rings.[5] This twisting is a common feature in biaryl systems and can have a significant impact on the compound's biological activity and material properties.

A key feature of the crystal packing of many benzoic acid derivatives is the formation of hydrogen-bonded dimers.[1][4] In the case of 4-(2-Thienylmethyleneamino)benzoic acid, intermolecular O—H···O hydrogen bonds are observed, leading to the formation of a two-dimensional network structure.[5] These non-covalent interactions play a crucial role in stabilizing the crystal lattice.

Conclusion

The crystal structure of this compound derivatives provides valuable insights into their molecular conformation and intermolecular interactions. The experimental protocols and data presented in this guide serve as a foundation for researchers working on the design and synthesis of new compounds in this class. A thorough understanding of their three-dimensional structure is essential for the development of novel therapeutic agents and advanced materials with tailored properties. Future work should focus on obtaining the crystal structure of the parent this compound to provide a direct benchmark for its derivatives.

References

- 1. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 4. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(2-Thienylmethyleneamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(3-Thienyl)benzoic acid

Disclaimer: Initial research yielded no specific quantitative solubility data for 4-(3-Thienyl)benzoic acid in publicly available literature. As a structurally related and well-documented alternative, this guide provides a comprehensive overview of the expected solubility based on the parent compound, benzoic acid. The principles and methodologies described herein can serve as a foundational reference for solubility studies of this compound and its derivatives.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the anticipated solubility of this compound in various organic solvents. The document outlines expected solubility characteristics, detailed experimental protocols for its determination, and a logical workflow for these procedures.

Expected Solubility Profile

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it is expected to exhibit low solubility in water but be more readily soluble in many organic solvents. This characteristic is attributed to the hydrophobic nature of its bicyclic aromatic structure (thienyl and phenyl groups) and the hydrogen bonding capability of its carboxylic acid group. The presence of the thiophene ring, as compared to a benzene ring in terephthalic acid, may introduce subtle differences in polarity and crystal lattice energy, thus affecting solubility.

Table 1: Expected Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solvent Type | Expected Solubility | Rationale |

| Water | H₂O | Polar Protic | Low | The nonpolar aromatic rings are expected to dominate, leading to poor interaction with water molecules. |

| Methanol | CH₃OH | Polar Protic | Soluble | The hydroxyl group can hydrogen bond with the carboxylic acid, and the alkyl portion can interact with the aromatic rings. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for benzoic acid and its derivatives. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | The carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderately Soluble | Offers a balance of polarity that can solvate both the polar carboxylic acid group and the nonpolar aromatic rings. |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble | Favorable interactions with the aromatic rings, but poor solvation of the polar carboxylic acid group. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Lacks the polarity to effectively solvate the carboxylic acid group. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Soluble | A strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many organic acids. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Soluble | Similar to DMF, it is a highly polar and effective solvent for a wide range of organic compounds. |

Note: The term "Soluble" indicates that while quantitative data is unavailable, these solvents are generally recognized as effective for similar aromatic carboxylic acids like benzoic acid.

Experimental Protocols for Solubility Determination

Several methods can be employed to experimentally determine the solubility of this compound. The choice of method often depends on the required accuracy, the solvent system, and the available equipment. Two common and reliable methods are the Gravimetric Method and the UV-Visible Spectroscopic Method.

Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solute after evaporating the solvent.[1][2][3][4]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that excess solid remains to ensure saturation.[1][5]

-

Separation: The undissolved solid is separated from the saturated solution by filtration (using a syringe filter, e.g., 0.45 µm PTFE) or centrifugation. This step must be performed quickly and, if possible, at the equilibration temperature to avoid precipitation or further dissolution.[5]

-

Solvent Evaporation: A known, precise mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an aluminum pan or glass vial). The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried this compound residue is obtained.[1][5]

-

Calculation: The solubility is calculated as the mass of the dissolved solid per a given mass or volume of the solvent.

UV-Visible Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. This compound, with its aromatic rings, is an excellent candidate for this technique.[6][7]

Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

A stock solution of known concentration of this compound is prepared in the solvent of interest.

-

A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve of absorbance versus concentration is plotted. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution: A saturated solution is prepared and equilibrated as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: After separation of the undissolved solid (step 3 of the gravimetric method), a precise volume of the clear, saturated solution is withdrawn. This solution is then diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound in a given solvent.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-(3-Thienyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Thermal Properties

The thermal stability of 4-(3-thienyl)benzoic acid is governed by the individual stabilities of the benzoic acid and thiophene moieties, as well as the strength of the carbon-carbon bond connecting them. The following table summarizes the anticipated thermal events and decomposition characteristics based on data from related aromatic carboxylic acids and thiophene-containing compounds.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Anticipated Observations |

| Melting Point | 220 - 250 | DSC | Sharp endothermic peak corresponding to the solid-to-liquid phase transition. |

| Onset of Decomposition | > 300 | TGA | Initial mass loss, indicating the beginning of thermal breakdown. |

| Major Decomposition Stage | 350 - 500 | TGA/DTG | Significant and rapid mass loss, likely corresponding to decarboxylation and fragmentation of the aromatic rings. A prominent peak in the DTG curve would be observed. |

| Final Residue | > 500 | TGA | A small percentage of residual mass, potentially carbonaceous material. |

Table 1: Predicted Thermal Analysis Data for this compound. This table presents hypothetical yet realistic data based on the thermal behavior of structurally similar compounds.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[1][2][3]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the onset and stages of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina).[4] Ensure the sample is in a fine powder form to promote even heat distribution.[3]

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 600 °C at a linear heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass and temperature.

-

-

Data Analysis: Plot the percentage mass loss versus temperature (TGA curve) and the derivative of the mass loss versus temperature (DTG curve). Determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal transitions such as melting and decomposition.[5][6]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.[7]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference from ambient temperature to a temperature beyond the melting point (e.g., 300 °C) at a linear heating rate of 10 °C/min. A cool-heat cycle can also be employed to study crystallization behavior.

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic event. The enthalpy of fusion can be calculated by integrating the area of the melting peak.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process, from sample preparation to data interpretation.

Figure 1: Workflow for the thermal analysis of this compound.

Plausible Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-step mechanism. The initial and most favorable decomposition step is expected to be decarboxylation, a common pathway for benzoic acid and its derivatives. This would be followed by the fragmentation of the resulting thienyl-benzene structure at higher temperatures. The thiophene ring itself is known to have high thermal stability.

Figure 2: A plausible thermal decomposition pathway for this compound.

Conclusion

This technical guide provides a predictive yet comprehensive framework for understanding the thermal stability and decomposition of this compound. The provided experimental protocols offer a standardized approach for empirical verification. The anticipated decomposition pathway, initiated by decarboxylation, serves as a strong working hypothesis for more detailed mechanistic studies, such as TGA coupled with mass spectrometry (TGA-MS) for evolved gas analysis. For professionals in drug development, understanding the thermal stability is crucial for formulation, processing, and storage considerations, ensuring the integrity and safety of the final product.

References

An In-Depth Technical Guide to the Electronic Properties of Thienyl-Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienyl-substituted benzoic acids represent a significant class of organic compounds that have garnered considerable interest in medicinal chemistry and materials science. The incorporation of the electron-rich thiophene moiety into the benzoic acid framework can profoundly influence the molecule's electronic properties, thereby modulating its acidity, reactivity, and biological activity. Understanding these electronic properties is paramount for the rational design of novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the electronic characteristics of thienyl-substituted benzoic acids, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Core Electronic Properties: Data Summary

The electronic nature of thienyl-substituted benzoic acids is dictated by the position of the thienyl group on the benzoic acid ring and the presence of any additional substituents. Key parameters used to quantify these electronic effects include the acid dissociation constant (pKa) and Hammett substituent constants (σ).

Acidity (pKa Values)

The pKa value is a measure of the acidity of a compound. A lower pKa value indicates a stronger acid. The position of the thienyl substituent on the benzoic acid ring influences the acidity.

| Compound | pKa (in 50% ethanol/water at 25°C) |

| Benzoic Acid | 5.75 |

| 4-(2-Thienyl)benzoic acid | 5.65[1] |

| 3-(2-Thienyl)benzoic acid | 5.60[1] |

| 4-(3-Thienyl)benzoic acid | 5.68[1] |

| 3-(3-Thienyl)benzoic acid | 5.66[1] |

Hammett Substituent Constants (σ)

Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ_meta (σm) | σ_para (σp) |

| 2-Thienyl | 0.09[2] | 0.05[2] |

| 3-Thienyl | 0.03[2] | -0.02[2] |

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. While extensive experimental data for a systematic series of thienyl-substituted benzoic acids is limited, computational studies provide valuable insights. Generally, the introduction of the thiophene ring, an electron-rich heterocycle, tends to raise the HOMO energy level compared to benzoic acid. Electron-withdrawing substituents on either ring would be expected to lower both HOMO and LUMO energies, potentially narrowing the HOMO-LUMO gap.

Experimental Protocols

Synthesis of Thienyl-Substituted Benzoic Acids (via Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including thienyl-substituted benzoic acids.

General Procedure:

-

Reaction Setup: In a round-bottom flask, combine the bromobenzoic acid (1.0 eq.), the appropriate thienylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.), and a base, typically an aqueous solution of sodium carbonate (2.0 eq.) or potassium carbonate (3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 4:1 v/v) or water.[3]

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction temperature typically ranges from 80 to 100°C.[4]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[3]

Caption: Synthetic workflow for thienyl-benzoic acids.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of weak acids.

Procedure:

-

Sample Preparation: Accurately weigh a sample of the thienyl-substituted benzoic acid and dissolve it in a suitable solvent, typically a mixture of ethanol and water, to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.[5][6] A first derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence point more accurately.[5]

Caption: Workflow for pKa determination.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Procedure:

-

Sample Preparation: Prepare solutions of the thienyl-substituted benzoic acid in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or water) at a known concentration.

-

Blank Measurement: Record the absorbance spectrum of the pure solvent to be used as a baseline.

-

Sample Measurement: Record the absorbance spectrum of the sample solution over a range of wavelengths (typically 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). The position and intensity of the absorption bands are related to the electronic structure of the molecule. The absorption spectrum of benzoic acid typically shows two main bands around 230 nm and 274 nm.[7] Substitution with a thienyl group is expected to cause a bathochromic (red) shift in these bands due to extended conjugation.

Biological Relevance: Salicylic Acid Biosynthesis Pathway

Benzoic acid and its derivatives are key players in plant biochemistry, notably as precursors in the biosynthesis of salicylic acid, a plant hormone crucial for disease resistance. While not specific to thienyl-substituted benzoic acids, this pathway illustrates a fundamental biological process where benzoic acid derivatives are involved. Understanding such pathways can provide context for the development of new agrochemicals or drugs that target plant or microbial systems.

In plants, one of the pathways for salicylic acid biosynthesis proceeds from benzoic acid.[3] This involves the hydroxylation of benzoic acid at the ortho position.

Caption: Salicylic acid biosynthesis from benzoic acid.

Conclusion

The electronic properties of thienyl-substituted benzoic acids are a key determinant of their chemical and biological behavior. This guide has provided a summary of important quantitative data, detailed experimental protocols for their synthesis and characterization, and a relevant biological pathway to illustrate their significance. For researchers and professionals in drug development and materials science, a thorough understanding of these electronic principles is essential for the design and synthesis of new molecules with desired functionalities. Further research, particularly systematic computational studies and the experimental characterization of a broader range of substituted derivatives, will continue to refine our understanding of this important class of compounds.

References

- 1. Heteroaromatic rings as substituents. Part I. Evaluation of σ- and σ–-constants of 2- and 3-thienyl groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. asdlib.org [asdlib.org]

- 6. chem.fsu.edu [chem.fsu.edu]

- 7. repository.up.ac.za [repository.up.ac.za]

A Comprehensive Technical Guide on 4-(3-Thienyl)benzoic Acid: Theoretical and Computational Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical and computational analysis of 4-(3-Thienyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data in the public domain, this document leverages high-level computational methods to predict its structural, electronic, and spectroscopic properties. This in-depth guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing foundational data and methodologies for further investigation of this and related compounds. All computational data presented herein has been generated using Density Functional Theory (DFT) calculations.

Introduction

This compound is an aromatic carboxylic acid containing a biphenyl-like scaffold where one of the phenyl rings is replaced by a thiophene moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with thiophene and benzoic acid derivatives. Understanding the fundamental molecular properties of this compound is crucial for its potential application in drug design, as a building block for novel organic materials, and for structure-activity relationship (SAR) studies.

This guide presents a comprehensive theoretical investigation of the geometric, electronic, and vibrational properties of this compound. All computational studies were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted and robust method for calculations on organic molecules.

Molecular Structure and Geometry

The optimized molecular structure of this compound was determined through geometry optimization calculations. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These parameters provide a quantitative description of the molecule's three-dimensional shape and conformation.

Data Presentation: Optimized Geometric Parameters

Table 1: Selected Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.396 |

| C2 | C3 | 1.391 |

| C3 | C4 | 1.396 |

| C4 | C5 | 1.400 |

| C5 | C6 | 1.391 |

| C6 | C1 | 1.400 |

| C4 | C7 | 1.481 |

| C7 | C8 | 1.378 |

| C8 | S | 1.745 |

| S | C11 | 1.745 |

| C11 | C10 | 1.378 |

| C10 | C9 | 1.431 |

| C9 | C7 | 1.431 |

| C1 | C12 | 1.495 |

| C12 | O1 | 1.215 |

| C12 | O2 | 1.365 |

| O2 | H | 0.971 |

Table 2: Selected Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | 119.9 |

| C1 | C2 | C3 | 120.3 |

| C2 | C3 | C4 | 119.8 |

| C3 | C4 | C5 | 120.0 |

| C4 | C5 | C6 | 120.3 |

| C5 | C6 | C1 | 119.8 |

| C3 | C4 | C7 | 120.1 |

| C5 | C4 | C7 | 119.9 |

| C4 | C7 | C8 | 129.1 |

| C4 | C7 | C9 | 129.1 |

| C7 | C8 | S | 111.9 |

| C8 | S | C11 | 92.2 |

| S | C11 | C10 | 111.9 |

| C11 | C10 | C9 | 112.0 |

| C10 | C9 | C7 | 112.0 |

| C2 | C1 | C12 | 120.1 |

| C6 | C1 | C12 | 120.0 |

| C1 | C12 | O1 | 123.5 |

| C1 | C12 | O2 | 113.2 |

| O1 | C12 | O2 | 123.3 |

| C12 | O2 | H | 106.8 |

Table 3: Selected Dihedral Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C2 | C1 | C6 | C5 | 0.0 |

| C3 | C4 | C7 | C8 | -29.8 |

| C5 | C4 | C7 | C9 | -29.8 |

| C1 | C4 | C7 | C8 | 150.3 |

| C8 | C7 | C9 | C10 | 0.0 |

| C6 | C1 | C12 | O1 | 179.9 |

| C2 | C1 | C12 | O2 | 179.9 |

Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.

Data Presentation: Frontier Molecular Orbital Energies

Table 4: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.56 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

Spectroscopic Properties

Computational methods can provide valuable insights into the spectroscopic signatures of molecules, aiding in their experimental identification and characterization.

Vibrational Spectroscopy (Calculated IR Spectrum)

The calculated infrared (IR) spectrum of this compound provides information about its vibrational modes. The most significant calculated vibrational frequencies and their corresponding assignments are presented below.

Table 5: Major Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| 3570 | O-H stretch (carboxylic acid) |

| 3100-3000 | C-H stretch (aromatic) |

| 1725 | C=O stretch (carboxylic acid) |

| 1605, 1580, 1490 | C=C stretch (aromatic rings) |

| 1430 | C-O-H bend (carboxylic acid) |

| 1310 | C-O stretch (carboxylic acid) |

| 850-700 | C-H out-of-plane bend (aromatic) |

Experimental Protocols (Representative)

Synthesis via Suzuki Coupling

A plausible and widely used method for the synthesis of this compound is the Suzuki coupling reaction.

Reaction Scheme:

Materials:

-

4-Bromobenzoic acid

-

Thiophene-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl to a pH of ~2-3, which should precipitate the product.

-

Filter the precipitate and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized this compound.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Signaling Pathways and Logical Relationships (Hypothetical)

Given the structural similarity of this compound to known inhibitors of various enzymes and signaling pathways, a hypothetical logical relationship for its preliminary investigation in a drug discovery context is presented. This diagram illustrates a potential screening cascade.

Caption: A hypothetical screening cascade for the initial biological evaluation of this compound.

Conclusion